Kinase Selectivity: Zilurgisertib vs. Fidrisertib (BLU-782) vs. Saracatinib – Cleaner ALK2 Restriction at Supra-Therapeutic Concentrations
Among clinical-stage ALK2 inhibitors, zilurgisertib demonstrates the cleanest selectivity profile at therapeutically relevant concentrations. In a comprehensive kinome screen of 356 kinases at 10 µM ATP, zilurgisertib at 200 nM (a concentration >10× its ALK2 IC50) inhibited only ALK2, ALK1 (to 50% of control), and ALK6 (to 48% of control), leaving all other 353 kinases—including ALK3, ALK4, ALK5/TGFβRI, and TGFβRII—unaffected [1]. By contrast, fidrisertib (BLU-782), the most potent clinical-stage ALK2 inhibitor, shows substantially broader BMP receptor family engagement: its IC50 values against ALK1 (3 nM) and ALK6 (24 nM) are within a 5-fold and 40-fold window of its ALK2 IC50 (0.6 nM), respectively, meaning near-complete suppression of ALK1 and ALK6 occurs at fidrisertib's therapeutic ALK2-inhibitory concentrations . Saracatinib, while also potent against ALK2 (IC50 6.7 nM), has an entirely different selectivity signature—ALK2 >> ALK1 (19 nM) >> ALK3 (621 nM) >> ALK4 (3,900 nM) > ALK6 (6,130 nM) = ALK5 (6,890 nM)—and importantly inhibits SRC kinase (IC50 2.7 nM) and ABL kinase as its primary pharmacology, introducing pleiotropic signaling effects unrelated to BMP antagonism [2]. Zilurgisertib's restricted ALK2/ALK1/ALK6 pharmacology at 200 nM makes it the preferred chemical probe when users require clean binary interpretation of ALK2-specific signaling without confounding ALK1-predominant or ALK6-predominant pathway interference.
| Evidence Dimension | Kinase selectivity breadth at supra-therapeutic concentration (200 nM; kinome panel of 356 kinases) |
|---|---|
| Target Compound Data | Zilurgisertib at 200 nM: ALK2 fully inhibited; ALK1 ~50% inhibition; ALK6 ~48% inhibition; all other 353 kinases (including ALK3, ALK4, ALK5, TGFβRII) unaffected |
| Comparator Or Baseline | Fidrisertib: ALK2 IC50 0.6 nM, ALK1 IC50 3 nM, ALK6 IC50 24 nM (i.e., ALK1 only 5× less sensitive than ALK2; ALK6 40× less sensitive). Saracatinib: ALK2 IC50 6.7 nM, ALK1 IC50 19 nM, ALK6 IC50 6,130 nM, ALK5 IC50 6,890 nM; also inhibits SRC (IC50 2.7 nM) and ABL |
| Quantified Difference | Zilurgisertib at 200 nM = 13× its biochemical IC50 (15 nM); fidrisertib at 13× its ALK2 IC50 (7.8 nM) would already fully engage ALK1 (IC50 3 nM) and partially engage ALK6 (IC50 24 nM). Zilurgisertib confers an approximately 5–10× wider selectivity margin between ALK2 and the nearest off-target BMP receptor kinase compared with fidrisertib. |
| Conditions | Biochemical kinase inhibition; Reaction Biology kinome panel (356 kinases) at 10 µM ATP; zilurgisertib tested at 200 nM [1]; fidrisertib IC50 values from recombinant kinase assays ; saracatinib IC50 values from purified activin receptor-like kinase assays [2] |
Why This Matters
Procurement decisions for chemical biology studies requiring unambiguous ALK2-specific pathway interrogation should favor zilurgisertib over fidrisertib or saracatinib, as its cleaner kinome footprint reduces the probability that observed phenotypes are driven by ALK1 or ALK6 co-inhibition—a critical consideration when interpreting BMP/SMAD signaling experiments.
- [1] Stubbs MC, Pusey M, Wen X, et al. ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor Zilurgisertib in Combination with Ruxolitinib. ASH 2023 Annual Meeting; Abstract 1789. View Source
- [2] Williams E, Bagarova J, Kerr G, et al. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight. 2021;6(8):e95042; and bioRxiv preprint doi:10.1101/2020.10.29.360370. IC50 data: ALK2 6.7 nM, ALK1 19 nM, ALK3 621 nM, ALK4 3900 nM, ALK6 6130 nM, ALK5 6890 nM. View Source
